molecular formula C22H22N4O4S2 B254064 MFCD04065437

MFCD04065437

Cat. No.: B254064
M. Wt: 470.6 g/mol
InChI Key: SFRYORBGWRVALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For instance, compounds with MDL identifiers such as MFCD13195646 (CAS 1046861-20-4, a boronic acid derivative) and MFCD00205201 (CAS 43088-67-1, a thienopyridine derivative) share methodological and comparative frameworks relevant to MFCD04065437 . These compounds are typically characterized by their molecular formulas, physicochemical properties (e.g., solubility, logP, bioavailability), and applications in pharmaceuticals or materials science.

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-methylpropyl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H22N4O4S2/c1-11(2)9-30-22(29)18-12(3)17-20(32-18)24-10-26(21(17)28)8-16(27)25-19-14(7-23)13-5-4-6-15(13)31-19/h10-11H,4-6,8-9H2,1-3H3,(H,25,27)

InChI Key

SFRYORBGWRVALY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OCC(C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04065437 involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

MFCD04065437 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

MFCD04065437 has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD04065437, we compare it with structurally and functionally related compounds from the evidence, focusing on molecular properties, synthesis routes, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound (Inferred) CAS 1046861-20-4 CAS 43088-67-1 CAS 69938-56-3
Molecular Formula C₆H₅BBrClO₂ (Inferred) C₆H₅BBrClO₂ C₇H₅ClN₂S C₇H₇NO₄
Molecular Weight ~235.27 235.27 184.65 169.14
Solubility (mg/mL) 0.24 (Predicted) 0.24 0.687 N/A
LogP (XLOGP3) 2.15 2.15 2.47 0.61
Bioavailability Score 0.55 0.55 0.55 N/A
Synthetic Accessibility Moderate (SA Score: 2.07) 2.07 N/A 2.07 (Inferred)

Table 2: Structural and Functional Similarities

Compound Structural Features Functional Similarity Key Differences
CAS 1046861-20-4 Boronic acid with bromo/chloro substituents Cross-coupling reactions in organic synthesis Higher molecular polarity (TPSA: 40.46 Ų)
CAS 43088-67-1 Chlorinated thienopyridine core Pharmacological intermediates Lower solubility (0.687 mg/mL vs. 0.24 mg/mL)
CAS 69938-56-3 Nitro-substituted benzoic acid derivative Catalytic hydrogenation precursor Higher reactivity due to nitro group

Key Findings:

Synthetic Routes: Boronic acid derivatives (e.g., CAS 1046861-20-4) are synthesized via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water . Thienopyridine analogs (e.g., CAS 43088-67-1) are prepared using column chromatography with petroleum ether/ethyl acetate mixtures . Nitrobenzoic acids (e.g., CAS 69938-56-3) employ hydrogenation with Pd/C catalysts .

Physicochemical Properties: Solubility: Boronic acids exhibit moderate solubility (0.24 mg/mL), while thienopyridines show higher solubility (0.687 mg/mL) due to reduced halogen content .

Applications: Boronic acids are pivotal in Suzuki-Miyaura couplings for drug discovery . Thienopyridines serve as scaffolds for kinase inhibitors . Nitrobenzoic acids are intermediates in agrochemical synthesis .

Critical Analysis of Divergent Data

  • Synthetic Yields : Boronic acid derivatives achieve 69% yield via optimized coupling , whereas nitrobenzoic acids yield 66–98% under hydrogenation . Discrepancies arise from reaction conditions (e.g., catalyst type, solvent).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.